N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d]thiazole, phenylboronic acid, and 3-bromopropanoic acid.
Step 1 Formation of Benzo[d]thiazole Derivative: Benzo[d]thiazole is functionalized at the 2-position using electrophilic aromatic substitution to introduce a phenyl group.
Step 2 Coupling Reaction: The functionalized benzo[d]thiazole is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form the biaryl intermediate.
Step 3 Sulfonylation: The biaryl intermediate undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Step 4 Amide Formation: Finally, the sulfonylated intermediate is reacted with 3-bromopropanoic acid under amide coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its benzo[d]thiazole moiety, which is known for its fluorescence properties.
Medicine
Drug Development: It has potential as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA or interact with proteins, while the sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propanamide group provides a specific spatial arrangement that can influence the compound’s binding interactions and reactivity, making it a valuable scaffold for further development in various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-21(13-14-29(26,27)18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,15H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBEKWEYYNKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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